Product packaging for 4-Methyl-2-phenylpyrazolidin-3-one(Cat. No.:CAS No. 14776-41-1)

4-Methyl-2-phenylpyrazolidin-3-one

Cat. No.: B12036582
CAS No.: 14776-41-1
M. Wt: 176.21 g/mol
InChI Key: LBZPFGXJKJZTRS-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyrazolidinone Systems in Organic Chemistry

The journey of organic chemistry began with the study of compounds derived from biological sources, a concept first termed "organic chemistry" by Jöns Jacob Berzelius in 1806. lumenlearning.com For a considerable time, the "vital force" theory, which proposed that organic compounds could only be produced by living organisms, was widely accepted. lumenlearning.com This paradigm was famously overturned in 1828 by Friedrich Wöhler's synthesis of urea, an organic compound, from inorganic starting materials. lumenlearning.com This pivotal moment opened the door for the laboratory synthesis of a vast array of organic molecules, including heterocyclic systems like pyrazolidinones.

While the initial focus of organic chemistry was on isolating and understanding naturally occurring substances, the late 19th and early 20th centuries saw a surge in the synthesis of novel organic compounds. boronmolecular.com The first reports on 3-pyrazolidinones, however, did not appear until the 1940s. arkat-usa.org Since then, the importance of these compounds has grown substantially due to their diverse applications. arkat-usa.org

The significance of pyrazolidinone systems is underscored by their presence in a range of commercially important products. For instance, pyrazolinone derivatives were among the first successful synthetic organic chemicals, with Ludwig Knorr's discovery of antipyrine (B355649) in 1883. e-bookshelf.de This and other early discoveries spurred extensive research into modifying these structures to enhance their properties, leading to the development of various pharmaceuticals. e-bookshelf.de

Structural Classification and Nomenclature of 4-Methyl-2-phenylpyrazolidin-3-one and Related Derivatives

This compound belongs to the pyrazolidinone class of heterocyclic compounds. The core structure is a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group. Specifically, it is a derivative of pyrazolidine (B1218672), which is a saturated five-membered ring with two nitrogen atoms at positions 1 and 2. nih.gov The "-one" suffix in pyrazolidin-3-one (B1205042) indicates the presence of a carbonyl group at the 3-position of the ring.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the compound is named 4-methyl-1-phenylpyrazolidin-3-one . nih.gov However, the search results also show the name This compound being used. This discrepancy arises from the numbering of the pyrazolidine ring. For the purpose of this article, we will adhere to the name provided in the subject line.

The structure of this compound features a methyl group attached to the carbon at the 4-position and a phenyl group attached to one of the nitrogen atoms. The specific nitrogen to which the phenyl group is attached (position 1 or 2) is a key structural detail.

Below is a table detailing the structural identifiers for this compound and some related derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Methyl-1-phenylpyrazolidin-3-one2654-57-1C10H12N2O176.22
1-Phenylpyrazolidin-3-one (Phenidone)92-43-3C9H10N2O162.19
4-Ethyl-4-methyl-1-phenylpyrazolidin-3-oneNot available in search resultsC12H16N2O204.27
4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone13047-13-7C11H14N2O2206.24

Overview of Current Research Trends on the 3-Pyrazolidinone Scaffold

The 3-pyrazolidinone scaffold continues to be an active area of research, with a significant focus on its applications in medicinal chemistry. ontosight.aiontosight.ai Scientists are exploring the diverse biological activities of pyrazolidinone derivatives, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai

Recent research has focused on the synthesis of novel pyrazolidinone derivatives with enhanced therapeutic properties. arkat-usa.orgresearchgate.net This includes the development of polysubstituted 3-pyrazolidinones and bicyclic systems. arkat-usa.orgresearchgate.net For example, a recent study described the synthesis of pyrazolidinone-fused benzotriazines through a C-H bond activation strategy. acs.org Another area of interest is the development of pyrazolidinone-based compounds as antibacterial agents. nih.gov

The versatility of the 3-pyrazolidinone scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties. This has led to the investigation of pyrazolidinone derivatives for various therapeutic targets. ontosight.ainih.gov The ongoing research in this area holds promise for the discovery of new and effective drugs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B12036582 4-Methyl-2-phenylpyrazolidin-3-one CAS No. 14776-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14776-41-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-methyl-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C10H12N2O/c1-8-7-11-12(10(8)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3

InChI Key

LBZPFGXJKJZTRS-UHFFFAOYSA-N

Canonical SMILES

CC1CNN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 2 Phenylpyrazolidin 3 One and Its Analogues

Classical Approaches to Pyrazolidin-3-one (B1205042) Ring Formation

Traditional methods for synthesizing the pyrazolidin-3-one core often rely on condensation and cyclization reactions that have been established for decades. These approaches are valued for their reliability and the use of readily available starting materials.

Cyclo-condensation Reactions of α,β-Unsaturated Carboxylic Acid Derivatives with Hydrazines

The most direct and widely used method for constructing the pyrazolidin-3-one ring is the cyclo-condensation reaction between α,β-unsaturated carboxylic acid derivatives and hydrazines. researchgate.net Heating α,β-unsaturated esters, such as acrylates, with an excess of hydrazine (B178648) hydrate (B1144303) or its substituted derivatives leads to the formation of the corresponding pyrazolidin-3-one. researchgate.net This reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization with the elimination of an alcohol molecule.

The versatility of this method allows for the synthesis of a wide range of substituted pyrazolidinones by varying the substituents on both the unsaturated ester and the hydrazine component. For instance, using a substituted acrylate (B77674) and phenylhydrazine (B124118) would be a direct route to N-phenylpyrazolidinones.

Table 1: Examples of Pyrazolidin-3-one Synthesis from α,β-Unsaturated Esters This is an interactive table. Click on the headers to sort.

α,β-Unsaturated Ester Hydrazine Product Reference
Methyl acrylate Hydrazine hydrate Pyrazolidin-3-one researchgate.net
Ethyl methacrylate Phenylhydrazine 4-Methyl-1-phenylpyrazolidin-3-one nih.gov

Hydrazine-Carbonyl Condensation using Phenylhydrazine and β-Keto Esters

The condensation of phenylhydrazine with β-keto esters, such as ethyl acetoacetate, is a classic route for the synthesis of pyrazolones, which are closely related isomers of pyrazolidinones. This reaction typically yields 1-phenyl-3-methyl-5-pyrazolone. While this specific reaction does not directly produce 4-methyl-2-phenylpyrazolidin-3-one, the underlying principle of hydrazine-carbonyl condensation is fundamental in heterocyclic synthesis. Modifications of the substrates and reaction conditions are necessary to favor the formation of the desired pyrazolidin-3-one ring structure over the pyrazolone (B3327878) isomer.

Cyclization of Hydrazone Intermediates in this compound Synthesis

The formation and subsequent cyclization of hydrazone intermediates are pivotal in many synthetic pathways leading to pyrazolidinones. chempap.orgresearchgate.net In a typical sequence, a carbonyl compound is first condensed with a hydrazine to form a stable hydrazone. This intermediate is then subjected to conditions that promote intramolecular cyclization to form the heterocyclic ring. For example, hydrazones derived from β-halopropionyl compounds can be cyclized in the presence of a base.

Application of Claisen–Schmidt Condensation in 4-Arylidene Pyrazolidinone Synthesis

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is instrumental in synthesizing 4-arylidene pyrazolidinone derivatives. In this context, a pre-formed pyrazolidin-3-one, which possesses an active methylene (B1212753) group at the C-4 position, is reacted with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base catalyst. nih.gov

The resulting α,β-unsaturated carbonyl system, specifically a 4-arylidene pyrazolidinone, is a key intermediate. nih.gov These intermediates can then be subjected to further reactions, such as catalytic hydrogenation, to reduce the exocyclic double bond and introduce substituents at the 4-position, providing a route to compounds like this compound if the starting aldehyde is acetaldehyde (B116499) and subsequent reduction is performed. The reaction has been reported to proceed in high yields, sometimes even under solvent-free conditions using solid sodium hydroxide (B78521) as a catalyst. wikipedia.orgnih.gov

Reactions of Diketene (B1670635) with Phenylhydrazones to Form 4-Acetyl-2-phenylpyrazolidin-3-one Derivatives

The reaction between diketene and phenylhydrazine is a well-established method for producing 1-phenyl-3-methyl-5-pyrazolone. However, related reactions can be used to synthesize 4-acetylated pyrazolidinone derivatives. The condensation of phenylhydrazine with acylpyrazolones can yield phenylhydrazone derivatives. researchgate.net Specifically, reacting phenylhydrazine with 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one results in the formation of the corresponding phenylhydrazone. nih.gov These reactions highlight the utility of pyrazolone scaffolds as versatile starting materials for creating more complex, bioactive molecules. researchgate.netnih.gov

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry seeks not only to create molecules but also to control their three-dimensional arrangement. For pyrazolidinones, which can possess chiral centers, developing stereoselective syntheses is a significant goal.

Advanced strategies often focus on the enantioselective or diastereoselective synthesis of polysubstituted 3-pyrazolidinones. arkat-usa.org These methods are crucial as the biological activity of chiral molecules often resides in a single enantiomer. One approach involves the use of chiral starting materials derived from natural sources, such as amino acids. researchgate.net For example, non-racemic 3-pyrazolidinones have been prepared starting from L-phenylalanine. researchgate.net

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to be an effective method for the stereoselective synthesis of other 4-membered nitrogen heterocycles like azetidin-3-ones, and similar principles could be adapted for pyrazolidinone synthesis. nih.gov Such methods bypass the need for chiral starting materials or the separation of racemic mixtures, offering a more efficient and elegant route to enantiomerically pure compounds. arkat-usa.orgnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
α,β-Unsaturated Carboxylic Acid
Hydrazine
Phenylhydrazine
β-Keto Ester
Ethyl acetoacetate
Hydrazone
4-Arylidene Pyrazolidinone
Diketene
4-Acetyl-2-phenylpyrazolidin-3-one
Pyrazolidin-3-one
Methyl acrylate
Hydrazine hydrate
Ethyl methacrylate
4-Methyl-1-phenylpyrazolidin-3-one
Ethyl crotonate
5-Methylpyrazolidin-3-one
1-Phenyl-3-methyl-5-pyrazolone
Benzaldehyde
Acetaldehyde
Sodium hydroxide
4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone
L-phenylalanine
N-propargylsulfonamides

Enantio- and Diastereoselective Synthesis of Substituted Pyrazolidin-3-ones

The synthesis of chiral, non-racemic pyrazolidin-3-ones presents a considerable challenge in organic synthesis. scispace.com Early research primarily focused on achiral or simply substituted chiral variants. scispace.com However, recent advancements have highlighted the utility of polysubstituted chiral 3-pyrazolidinones in stereoselective synthesis. researchgate.net

A notable strategy involves the "ring switching" transformation. For instance, the reaction of (1Z,4R,5R)-4-benzyloxycarbonylamino-3-oxo-5-phenylpyrazolidin-1-ium-2-ides with tert-butyl acrylate in refluxing anisole (B1667542) yields not only the expected cycloadducts but also significant amounts of benzylidene-iminohydantoins as byproducts. researchgate.net This transformation is rationalized by the thermal cleavage of a benzylic-type C–N bond in the enol form of the azomethine imine intermediate, followed by cyclization. researchgate.net

Another surprising transformation was observed during the attempted catalytic hydrogenation of (1Z,4R,5R)-2-amino-5-phenyl-3-pyrazolidinone. Instead of the desired product, N-aminohydantoin was obtained in a 69% yield. This outcome is explained by a sequential hydrogenolytic cleavage of C–O and C–N bonds, leading to an α-amino hydrazide intermediate that cyclizes with carbon dioxide to form the N-amino hydantoin. researchgate.net

Microwave-Assisted Synthesis Protocols for Pyrazolidinone Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govrsc.org This technology is particularly beneficial for the synthesis of heterocyclic compounds like pyrazolidinones. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times, decrease energy consumption, and often leads to cleaner reactions with easier work-up procedures. frontiersin.org

For example, a one-pot, microwave-assisted method has been developed for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones, a class of compounds structurally related to pyrazolidinones. nih.gov This approach tolerates a variety of substituents and provides a convenient route to these valuable scaffolds. nih.gov The superior performance of microwave synthesis in this case is attributed to the higher temperatures and pressures that can be achieved compared to conventional heating. nih.gov

Ionic Liquid-Mediated Synthesis of this compound

Ionic liquids (ILs) are increasingly utilized as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents. nih.govresearchgate.net

A notable application of ionic liquids is in the one-pot, three-component synthesis of novel 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones. nih.gov Using 1,3-disulfonic acid-based 1,4-diazabicyclo[2.2.2]octane chloride (DSDABCOC) as a reusable and eco-friendly ionic liquid medium, this method provides an efficient and simple protocol with high yields and easy work-up. nih.gov While this example doesn't directly produce this compound, the principle of using ionic liquids to facilitate multicomponent reactions is highly relevant for the synthesis of related heterocyclic systems. nih.govresearchgate.net

One-Pot Multi-Component Reactions for Hexahydrospiro Derivatives

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. bohrium.comijcrt.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net

A one-pot, four-component reaction has been developed for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives. bohrium.comthieme-connect.de This reaction utilizes 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). bohrium.comthieme-connect.de Notably, ammonium acetate serves as both a reactant and a catalyst in this process. thieme-connect.de The plausible mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps to yield the final spiro product. bohrium.com

Polymer-Supported Methodologies in Pyrazolidinone Synthesis

Polymer-supported synthesis has become a valuable technique for the preparation of compound libraries and for simplifying purification processes. This methodology involves attaching a reactant to a solid support, carrying out the desired chemical transformations, and then cleaving the product from the support.

One example of this approach is the synthesis of N,N-bicyclic pyrazolidinones using a Cu(OH)x/Al2O3 catalyst. thieme-connect.com Another application is in the synthesis of polysubstituted pyridines and pyrazines, which starts from an immobilized amino acid ester. nih.gov The resin-bound substrate undergoes a series of reactions, including nosylation, alkylation, and cyclization, before the final product is cleaved from the polymer support. nih.gov This method allows for the targeted synthesis of diverse heterocyclic derivatives under mild conditions. nih.gov

Synthesis of Key Structural Analogues and Heterocyclic Hybrid Systems

The synthesis of structural analogues and hybrid systems containing the pyrazolidinone core is an active area of research, driven by the quest for new compounds with enhanced biological activities.

Polysubstituted and Chiral 3-Pyrazolidinones

The synthesis of polysubstituted 3-pyrazolidinones is often achieved through the cyclization of α,β-unsaturated esters with hydrazine hydrate. scispace.com However, this method has limitations when dealing with functionalized acrylates that are sensitive to excess hydrazine. scispace.com

A more versatile approach involves the stepwise functionalization of the pyrazolidinone ring. scispace.com For example, a five-step synthesis of fully substituted (4R,5R)-4-aminopyrazolidin-3-ones has been developed. scispace.com This sequence includes the initial formation of a 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinone, followed by reductive alkylation at the N(1) position, alkylation of the amidic N(2) position, and finally, deprotection and reductive alkylation of the amino group at C(4). scispace.com This method allows for the introduction of a wide range of substituents at different positions of the pyrazolidinone core. scispace.com

Bicyclic Pyrazolidinone Derivatives (e.g., Pyrazolo[1,2-a]pyrazoles, Pyrazolo[1,5-c]pyrimidines)

The construction of bicyclic systems fused to the pyrazolidinone ring is a significant area of research, leading to compounds with diverse three-dimensional structures. Key examples include pyrazolo[1,2-a]pyrazoles and pyrazolo[1,5-a]pyrimidines.

Pyrazolo[1,2-a]pyrazoles are often synthesized through regio- and stereo-selective 1,3-dipolar cycloadditions of azomethine imines with various dipolarophiles. researchgate.net Another approach involves the condition-controlled divergent reactions of 1-arylpyrazolidinones with allenyl acetates, which can yield structurally diverse pyrazolo[1,2-a]pyrazolones. researchgate.net A photochemical click reaction between aryl tetrazoles and maleimide, sometimes facilitated by continuous flow technology, has also been employed to create bicyclic pyrazolines. nih.gov Furthermore, novel bicyclic compounds featuring fused sulfolane (B150427) and pyrazolidine (B1218672) rings have been synthesized through the reaction of 3-aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole 4,4-dioxides. researchgate.net

Pyrazolo[1,5-a]pyrimidines are typically formed via condensation reactions. nih.gov A widely used strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this process, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon, which is followed by cyclization to form the fused pyrimidine (B1678525) ring. nih.gov Microwave-assisted synthesis has proven effective for these cyclization reactions, for instance, in the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds, which regioselectively yields cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Bicyclic System Synthetic Method Key Reactants Ref.
Pyrazolo[1,2-a]pyrazoles1,3-Dipolar CycloadditionAzomethine imines, Dipolarophiles researchgate.net
Pyrazolo[1,2-a]pyrazolonesDivergent C-H Alkenylation-Annulation1-Arylpyrazolidinones, Allenyl acetates researchgate.net
Pyrazolo[1,5-a]pyrimidinesCondensation/Cyclization5-Aminopyrazoles, β-Dicarbonyl compounds nih.gov
Bicyclic PyrazolinesPhotochemical Click ReactionAryl tetrazoles, Maleimide nih.gov

N-Alkylated and Acylated Pyrazolidinone Derivatives

Modification of the pyrazolidinone core at the nitrogen atoms through alkylation or acylation is a common strategy to expand the chemical space of these derivatives.

N-Alkylation of pyrazole-type structures is a fundamental transformation. For fused pyrimidines like pyrazolo[3,4-d]pyrimidines, new derivatives have been synthesized by the alkylation of the N1 nitrogen atom. nih.gov An industrially relevant method for N-alkylation involves reacting an N-unsubstituted pyrazole (B372694) derivative with an alcohol in the presence of a specific catalyst, which proceeds under mild conditions and avoids the formation of salt by-products. google.com This method is advantageous over traditional approaches that use highly reactive and often expensive alkylating agents like alkyl halides in the presence of a base. google.com

N-Acylation is also a key synthetic tool. The trifluoroacetyl group, for instance, has been used to activate a terminal nitrogen atom to facilitate cyclization via a Mitsunobu reaction in the preparation of chiral pyrazolidin-3-ones. researchgate.net

Modification Methodology Key Reagents Significance Ref.
N-AlkylationNucleophilic Substitution3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Alkyl halides/mesylatesSynthesis of new pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
N-AlkylationCatalytic ReactionN-unsubstituted pyrazole, AlcoholIndustrially scalable, high yield, pure product, avoids salt by-products. google.com
N-AcylationActivation for CyclizationPyrazolidine precursor, Trifluoroacetic anhydrideEnables synthesis of chiral pyrazolidin-3-ones via Mitsunobu reaction. researchgate.net

Pyrazolidinone-Derived Azomethine Imines as Synthetic Precursors

Azomethine imines are versatile 1,3-dipoles that serve as crucial intermediates in the synthesis of pyrazolidine derivatives. nih.govua.es These dipoles, which exist as resonance structures of an iminium amide and a diazonium ylide, are typically generated in situ from hydrazine derivatives. nih.govua.es

The most common application of azomethine imines in this context is their participation in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes). nih.gov These reactions are a powerful tool for constructing the five-membered pyrazolidine ring with control over stereochemistry, allowing for the creation of up to three stereogenic centers. nih.govresearchgate.net The generation of the azomethine imine from its precursor, such as an N-benzoylhydrazone, can be achieved thermally or through catalysis with Lewis or Brønsted acids. nih.govua.es Enantiomerically pure azomethine imines can be used as precursors for a range of useful pyrazolidinone derivatives. nih.gov

Bis-heterocyclic Pyrazolidine Derivatives

Bis-heterocyclic compounds, which contain two heterocyclic moieties, often exhibit enhanced biological activities compared to their mono-heterocyclic counterparts. nih.gov Several synthetic strategies have been developed to create bis-pyrazolidine and bis-pyrazole structures.

A notable method is the one-pot criss-cross cycloaddition reaction. scirp.orgscirp.org This reaction involves combining substituted 2,3-diaza-1,3-butadienes (aldazines or ketazines) with two equivalents of a dienophile, such as 2,3-dichloro-1,4-naphthoquinone, in refluxing dry benzene (B151609) to afford bis-pyrazolidine derivatives. scirp.orgscirp.org

Another approach involves the coupling reaction of cyanoacetic acid {4-[(2-cyano-acetyl)-hydrazonomethyl]-benzylidene}-hydrazide with various diazonium salts of aromatic amines. nih.gov Subsequent refluxing with hydrazine hydrate leads to the formation of the final bis-pyrazole products. nih.gov

Starting Materials Reaction Type Product Yield Ref.
Benzalazine and 2,3-dichloro-1,4-naphthoquinoneCriss-cross cycloadditionBisnaphth[2,3-c]pyrazolidinetetrone derivative52% scirp.org
p-Methoxybenzalazine and 2,3-dichloro-1,4-naphthoquinoneCriss-cross cycloadditionBisnaphth[2,3-c]pyrazolidinetetrone derivative65% researchgate.net
Cyanoacetic acid hydrazide derivative and diazonium saltsCoupling reaction followed by cyclizationBis-pyrazole derivativesGood nih.gov

Pyrazolo[1,2-a]pyrazole-Based Peptide Mimetics

Peptide mimetics are compounds designed to imitate the structure and function of natural peptides. The rigid bicyclic scaffold of pyrazolo[1,2-a]pyrazoles makes them attractive cores for such mimetics. A key synthetic strategy for creating these structures involves a multi-step sequence starting from a precursor that undergoes hydrazonation, followed by a reduction reaction of the resulting enamino ester, and finally an intramolecular cyclization to furnish a fused pyrazolidinone-γ-lactam. researchgate.net This approach creates complex, three-dimensional structures that can mimic peptide turns or loops. The synthesis of natural products such as manzacidin C has also been achieved using enantioenriched 3,5,5-trisubstituted pyrazolidine precursors derived from acylhydrazone-alkene [3+2] cycloadditions. nih.gov

Imidazolidine, Oxazolidine, and Thiazolidine Derivatives from Pyrazolidinone Precursors

The pyrazolidinone scaffold can be used as a starting point for the synthesis of other five-membered heterocyclic rings, such as imidazolidines, oxazolidines, and thiazolidines. A general and effective pathway starts with 1-phenyl-3-pyrazolidinone (Phenidone). ajchem-a.comresearchgate.net

The synthesis proceeds in several steps:

Activation : Phenidone is first reacted with chloroacetyl chloride, typically in the presence of a base like sodium hydride, to produce an N-acylated intermediate. ajchem-a.com

Hydrazide Formation : The intermediate is then reacted with hydrazine hydrate to yield a hydrazide derivative (e.g., 2-(1-phenyl-3-oxopyrazolidin-2-yl)acetohydrazide). ajchem-a.com

Schiff Base Condensation : This hydrazide is condensed with various aromatic aldehydes to form Schiff bases. ajchem-a.comresearchgate.net

Cyclization : The final heterocyclic ring is formed by reacting the Schiff base with a suitable cyclizing agent. ajchem-a.comrdd.edu.iqscispace.com

Imidazolidine-4-ones : Cyclization with glycine. ajchem-a.com

Oxazolidine-4-ones : Cyclization with 2-chloroacetic acid or glycolic acid. ajchem-a.comrdd.edu.iq

Thiazolidine-4-ones : Cyclization with 2-mercaptoacetic acid (thioglycolic acid). ajchem-a.comrdd.edu.iq

This modular approach allows for the creation of a library of diverse derivatives by varying the aromatic aldehyde and the cyclizing agent. ajchem-a.comresearchgate.net

Target Heterocycle Pyrazolidinone Precursor Key Cyclizing Agent Ref.
Imidazolidine-4-oneSchiff base from Phenidone derivativeGlycine ajchem-a.com
Oxazolidine-4-oneSchiff base from Phenidone derivative2-Chloroacetic acid / Glycolic acid ajchem-a.comrdd.edu.iq
Thiazolidine-4-oneSchiff base from Phenidone derivative2-Mercaptoacetic acid (Thioglycolic acid) ajchem-a.comrdd.edu.iq

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 Phenylpyrazolidin 3 One

Ring Functionalization and Derivatization Reactions

The functionalization of the 4-Methyl-2-phenylpyrazolidin-3-one ring is a key strategy for the synthesis of new derivatives with potential biological activities. This can be achieved at several positions on the heterocyclic ring, including the nitrogen and carbon atoms.

Substitution and Condensation Reactions at C4 Position of the Pyrazolidinone Ring

The C4 position of the pyrazolidinone ring is another key site for functionalization. The presence of a methyl group at this position in this compound influences the reactivity at this site. Organocatalytic methods have been developed for the synthesis of 4-substituted pyrazolidinones. nih.gov These methods often involve the reaction of α,β-unsaturated aldehydes with hydrazine (B178648) derivatives, where the substitution pattern of the starting materials dictates the final substitution at the C4 position. nih.gov

Alkylation at the C4 position can also be achieved, although the regioselectivity can be a challenge. In the case of 3-methyl-1-phenyl-2-pyrazolin-5-one, methylation can lead to a mixture of O- and N-alkylated products, with N-substitution often being favored. clockss.org The Mitsunobu reaction has also been explored for the alkylation of pyrazolones, providing an alternative under mild and neutral conditions. clockss.org

Condensation reactions at the C4 position are also common. For example, 5-arylidene derivatives of 2,3-disubstituted-1,3-thiazolidin-4-ones can undergo cyclocondensation with phenylhydrazine (B124118) to yield pyrazolo[3,4-d]thiazole derivatives. nih.gov This type of reaction involves the formation of a new fused ring system at the C4-C5 bond of the thiazolidinone, which is analogous to the pyrazolidinone ring.

Reaction TypeReagentsProductReference
Organocatalytic Synthesisα,β-Unsaturated aldehydes, Hydrazine derivatives4-Substituted pyrazolidinones nih.gov
AlkylationDimethyl sulfate, Alkyl halidesN-alkylated pyrazolones clockss.org
Mitsunobu ReactionTriphenylphosphine, Diethyl azodicarboxylate, AlcoholAlkylated pyrazolones clockss.org
Cyclocondensation5-Arylidene-4-thiazolidinones, PhenylhydrazinePyrazolo[3,4-d]thiazoles nih.gov

Amidoalkylation of π-Donor Heterocycles by 5-Hydroxypyrazolidine Derivatives

5-Hydroxypyrazolidine derivatives serve as effective amidoalkylating agents for π-donor heterocycles such as indoles. researchgate.net This reaction allows for the introduction of a pyrazolidinone moiety onto the heterocyclic system through the formation of a new carbon-carbon bond. For instance, the reaction of 5-hydroxy-1-phenylimidazolidin-2-one with indoles, oxindoles, and pyrazolone (B3327878) derivatives has been used to synthesize unsymmetrical bis-heterocyclic compounds. researchgate.net

The mechanism of amidoalkylation often involves the generation of a reactive N-acyliminium ion intermediate from the 5-hydroxypyrazolidine derivative under acidic conditions. This electrophilic species is then attacked by the nucleophilic π-donor heterocycle. researchgate.net The reaction of indoles with 2- and 4-hydroxybenzyl alcohols, which proceeds via thermally generated methylenequinones, provides a parallel for the reactivity of hydroxy-functionalized precursors in alkylating heterocycles. researchgate.net

Ring Transformations and Skeletal Rearrangements

Beyond simple functionalization, the pyrazolidinone ring can undergo more complex transformations, including ring cleavage and rearrangements, leading to the formation of different heterocyclic systems.

Mechanistic Studies of Ring Cleavage and Cyclocondensation Pathways

The pyrazolidinone ring can be susceptible to cleavage under certain conditions, followed by cyclocondensation to form new heterocyclic structures. For example, the reaction of 1-phenylpyrazolidinones with vinylene carbonate can lead to the formation of pyrazolidinone-fused cinnolines through a cascade reaction involving C-H bond cleavage, C-C/C-N bond formation, and double C-O bond cleavage. researchgate.net

In another example, the reaction of alkylidenecyclopropanes with pyrazolidinones in the presence of trifluoroethanol involves the generation of a cyclic azomethine imine, which undergoes a [3+2] dipolar cycloaddition followed by nucleophilic addition and C-N bond cleavage of the pyrazolidinone ring to yield spirocyclopropylpyrazole products. researchgate.net

Photochemical Formation of Spiro and Bicyclo Azetidin-2-ones from Pyrazolidinone Systems

Photochemical reactions can induce significant skeletal rearrangements in pyrazolidinone systems. Photolysis, the process of breaking chemical bonds using light, can lead to the formation of highly strained and synthetically useful ring systems. wikipedia.org For instance, the photolysis of pyrazolidin-3-ones has been shown to result in ring contraction to form β-lactams (azetidin-2-ones). acs.org This photochemical route provides an entry to carbapenem (B1253116) antibiotics. acs.org

The photochemical irradiation of pyrazolidinone derivatives can lead to the formation of spiro and bicyclo 1-acylaminoazetidin-2-ones, which are valuable intermediates in the synthesis of penicillin-like systems. acs.org The mechanism of this transformation likely involves the extrusion of dinitrogen (N2) from the pyrazolidinone ring to generate a diradical intermediate, which then cyclizes to form the four-membered azetidinone ring. The photolysis of cis- and trans-3,5-diphenyl-1-pyrazolines also shows competing cycloreversion pathways, producing styrene (B11656) and phenyldiazomethane, alongside the formation of cyclopropanes. rsc.org

Transformation TypeStarting MaterialProductKey Features/MechanismReference
Ring Cleavage/Cyclocondensation1-Phenylpyrazolidinones, Vinylene carbonatePyrazolidinone-fused cinnolinesCascade reaction, C-H activation researchgate.net
Ring Cleavage/CycloadditionPyrazolidinones, AlkylidenecyclopropanesSpirocyclopropylpyrazoles[3+2] dipolar cycloaddition, C-N bond cleavage researchgate.net
Photochemical Ring ContractionPyrazolidin-3-onesβ-Lactams (Azetidin-2-ones)Photolysis, N2 extrusion acs.org
Photochemical RearrangementPyrazolidinonesSpiro and bicyclo 1-acylaminoazetidin-2-onesFormation of strained ring systems acs.org

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful ring-forming reactions that involve the combination of a 1,3-dipole with a dipolarophile to construct five-membered rings. wikipedia.org Pyrazolidinone-derived systems, particularly pyrazolidin-1-ium-2-ides, serve as effective 1,3-dipoles in these transformations.

Pyrazolidin-1-ium-2-ides, which are azomethine imines, are a class of 1,3-dipoles of the aza-allyl type. rsc.org These can be stable, isolable compounds or transient intermediates generated in situ. rsc.org They readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, including electron-rich and electron-poor olefins. rsc.org

The reaction of these pyrazolidinium ylides with olefinic dipolarophiles leads to the formation of bicyclic pyrazolidine (B1218672) structures. For instance, the reaction of C,N-cyclic azomethine imines with α-substituted allenoates proceeds with high regioselectivity to yield the corresponding cycloadducts. rsc.org Similarly, reactions with unsaturated nitriles, catalyzed by systems like Ni-Pigiphos, can produce cycloadducts with good yields and diastereoselectivity. rsc.org The use of chiral Brønsted acids as catalysts can induce enantioselectivity in these cycloadditions, for example, in the reaction with tert-butyl vinyl ether. rsc.org

These cycloaddition reactions are not limited to simple olefins. More complex systems, such as those involving intramolecular cycloadditions, have also been explored, expanding the synthetic utility of this methodology.

The stereochemical outcome of 1,3-dipolar cycloadditions is a critical aspect, influencing the spatial arrangement of substituents in the resulting heterocyclic products. Several factors govern the stereoselectivity of these reactions, including the nature of the substituents on both the 1,3-dipole and the dipolarophile, the reaction conditions such as temperature and solvent, and the use of catalysts or chiral auxiliaries. numberanalytics.com

In the context of pyrazolidinone-derived cycloadditions, the stereochemistry of the starting alkene is often transferred to the newly formed 1,2-diamine product after subsequent transformations. uky.edu The concerted nature of the 1,3-dipolar cycloaddition mechanism generally ensures a high degree of stereospecificity. wikipedia.orguky.edu

For example, in the reaction of azomethine ylides with (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones, the regio- and stereochemistry of the resulting spiro-oxindole-pyrrolizidines can be precisely determined using spectroscopic techniques. elsevierpure.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the reaction mechanism and predict the observed stereoselectivity by analyzing the stabilities of the transition states. elsevierpure.com The use of chiral auxiliaries attached to the dipolarophile can lead to the formation of products with high enantiomeric excess, demonstrating a powerful strategy for asymmetric synthesis. youtube.com

Tautomerism and Its Impact on Reactivity and Structure

Tautomerism, the interconversion of structural isomers, plays a significant role in the chemistry of pyrazolidinone systems, influencing their structure, stability, and reactivity.

Pyrazolidinones can exist in different tautomeric forms, most notably the 1,2-dihydro-3H-pyrazol-3-one (keto form) and the 1H-pyrazol-3-ol (enol form). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole (B372694) ring. mdpi.comnih.gov

X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that in the solid state, it exists as a dimer of 1H-pyrazol-3-ol units, connected by intermolecular hydrogen bonds. mdpi.comresearchgate.net In solution, the predominant tautomer can vary. In nonpolar solvents like CDCl₃, the dimeric 1H-pyrazol-3-ol form is favored, while in polar aprotic solvents like DMSO-d₆, it exists primarily as monomers of the 1H-pyrazol-3-ol form. mdpi.comresearchgate.net This has been confirmed through comparative analysis of NMR spectra in both liquid and solid states. mdpi.comresearchgate.net

The ability to control the tautomeric equilibrium is crucial as it can dictate the reaction pathway. For instance, alkylation reactions can occur at different positions (N, O, or C) depending on the reaction conditions and the dominant tautomeric form. clockss.org

CompoundSolventPredominant Tautomeric FormReference
1-Phenyl-1,2-dihydro-3H-pyrazol-3-oneSolid State1H-Pyrazol-3-ol (Dimer) mdpi.comresearchgate.net
1-Phenyl-1,2-dihydro-3H-pyrazol-3-oneCDCl₃1H-Pyrazol-3-ol (Dimer) mdpi.com
1-Phenyl-1,2-dihydro-3H-pyrazol-3-oneDMSO-d₆1H-Pyrazol-3-ol (Monomer) mdpi.comresearchgate.net

The basicity of pyrazolidinone derivatives is an important property that affects their reactivity and biological interactions. Pyrazolinones are generally weak acids, with 2-pyrazolin-5-ones being stronger acids than the very weak 3-pyrazolin-5-ones. e-bookshelf.de Most pyrazolinones are soluble in basic solutions. e-bookshelf.de

Conversely, pyrazolidinones are not typically acidic unless specific structural features confer acidity. e-bookshelf.de The basicity of various pyrazolinones has been quantified by titration with perchloric acid in acetic acid, with pKa values generally ranging from 10.3 to 12.3. e-bookshelf.de However, 4,4-disubstituted 2-pyrazolin-5-ones are significantly weaker bases, exhibiting almost neutral character. e-bookshelf.de

The site of protonation can influence the subsequent chemical transformations. For weakly basic drugs, protonation can lead to the formation of membrane-impermeable ionic forms, which can affect their intracellular diffusion and localization. nih.gov

Oxidation and Reduction Pathways of Pyrazolidinone Derivatives

Pyrazolidinone derivatives can undergo both oxidation and reduction reactions, leading to a variety of products. The pyrazolinone and pyrazolidinone rings are susceptible to cleavage by oxidation. e-bookshelf.de

One-electron oxidation of several pyrazolin-5-one derivatives has been studied using pulse radiolysis. nih.gov These compounds are readily oxidized by strong oxidizing agents like Br₂⁻. nih.gov The one-electron oxidation potentials for methyl-substituted 2-pyrazolin-5-ones are in the range of 0.32-0.39 V. nih.gov In contrast, antipyrine (B355649), a related compound, has a much higher oxidation potential, estimated to be between 1.2 and 1.5 V. nih.gov

Photochemical oxidation of pyrazolidinones in the presence of ketones can also occur. For example, irradiation of 4,4-dimethyl-1-phenylpyrazolidin-3-one in acetone (B3395972) leads to oxidative dimerization. rsc.org The reduction of pyrazolidinones to the corresponding pyrazolidines can be achieved using various reducing agents. csic.es

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Phenylpyrazolidin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Methyl-2-phenylpyrazolidin-3-one and its analogs, various NMR experiments, including ¹H, ¹³C, ¹⁵N, and NOESY, provide a complete picture of the molecular framework and stereochemistry.

Elucidation of Molecular Structures via ¹H NMR

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen environments within a molecule. In this compound, ¹H NMR spectra allow for the assignment of protons on the pyrazolidinone ring, the methyl substituent, and the phenyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are characteristic of the electronic environment and neighboring protons.

While specific data for this compound is not extensively documented, analysis of related pyrazolidinone and pyrazoline derivatives provides insight into the expected spectral features. For instance, in derivatives like 3-methyl-1-phenyl-2-pyrazolin-5-one, the methyl protons typically appear as a singlet, while the methylene (B1212753) protons on the ring show characteristic splitting patterns. researchgate.net The protons on the phenyl group usually appear as a complex multiplet in the aromatic region of the spectrum.

For a substituted pyrazoline derivative such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the protons on the pyrazoline ring appear as distinct multiplets, demonstrating the utility of ¹H NMR in resolving complex structures.

Table 1: Representative ¹H NMR Data for a Pyrazoline Derivative Data for N′-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3, 4-dihydroquinazolin-2-ylthio) acetohydrazide, a complex molecule with related functionalities. sapub.org

Proton Chemical Shift (δ, ppm) Multiplicity Notes
Ar-H 6.89-8.09 m Aromatic protons
=CH 8.47 (E-form), 8.34 (Z-form) s Imine proton, showing isomers
-CH₂-S- 4.00 s Methylene protons adjacent to sulfur
NH 11.95 (E-form), 11.60 (Z-form) s Amide proton, exchangeable

Carbon Framework Analysis using ¹³C NMR

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For this compound, the spectrum would show distinct signals for the carbonyl carbon (C=O), the carbons of the pyrazolidine (B1218672) ring, the methyl carbon, and the carbons of the phenyl ring. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

In related heterocyclic systems, such as 3-methyl-2-phenylpyridine, the methyl carbon appears around 20.0 ppm, while the aromatic carbons are found between 120.0 and 160.0 ppm. rsc.org For the isomer, 4-Methyl-1-phenylpyrazolidin-3-one, the molecular formula C₁₀H₁₂N₂O is identical, indicating that high-resolution NMR is essential to distinguish between such structures. nih.gov

Table 2: Representative ¹³C NMR Data for a Pyridine Derivative Data for 3-Methyl-2-phenylpyridine. rsc.org

Carbon Chemical Shift (δ, ppm)
C-Methyl 20.0
Aromatic C 122.0 - 158.6
C2 (C-Phenyl) 158.6

Nitrogen Atom Characterization by ¹⁵N NMR, including Tautomeric Indications

Nitrogen-15 NMR (¹⁵N NMR) is a powerful, albeit less common, technique that provides direct information about the nitrogen atoms in a molecule. researchgate.net For this compound, there are two distinct nitrogen environments: the N-phenyl nitrogen (N2) and the N1 nitrogen adjacent to the carbonyl group. Their chemical shifts are highly sensitive to their bonding environment and electronic state. researchgate.net

Crucially, ¹⁵N NMR can be used to investigate tautomerism. encyclopedia.pubrsc.org Pyrazolidinones can potentially exist in equilibrium between the amide tautomer (pyrazolidin-3-one) and the enol tautomer (pyrazol-3-ol). ¹⁵N NMR chemical shifts can help determine the predominant form in solution, as the nitrogen shielding is significantly different in an amide versus an imine-like environment. nih.gov For example, studies on related systems show that changes in substitution and solvent can shift this equilibrium, which is readily detected by the significant changes in ¹⁵N chemical shifts. researchgate.net

Stereochemical Assignment through NOESY Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. nanalysis.com This is fundamentally different from other NMR techniques like COSY, which show through-bond correlations. For this compound, which has a chiral center at the C4 position, NOESY is invaluable for determining the relative stereochemistry. libretexts.org

A NOESY experiment would reveal spatial correlations between the protons of the methyl group at C4 and the protons at the adjacent C5 position of the pyrazolidinone ring. The presence or absence of specific cross-peaks can establish the cis or trans relationship of the substituents on the ring. spbu.ru For instance, a strong NOE signal between the C4-methyl protons and one of the C5 protons would confirm their proximity on the same face of the ring. This technique is essential for unambiguously assigning the 3D structure of such molecules in solution. youtube.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. As the compound is a cyclic amide (a lactam), this absorption is expected to appear in the range of 1650-1700 cm⁻¹.

In related heterocyclic compounds like 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a strong C=O absorption is observed. nist.gov Similarly, in quinazolinone derivatives, the amide carbonyl stretch is a key diagnostic peak. sapub.org Other expected absorptions for this compound would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C-N stretching vibrations. If the N1 position is unsubstituted, an N-H stretching band would also be visible around 3200-3400 cm⁻¹.

Table 3: Typical IR Absorption Frequencies for a Related Heterocycle Data for N′-(2-hydroxybenzylidene)-2-(4-oxo-3-phenyl-3, 4-dihydroquinazolin-2-ylthio) acetohydrazide. sapub.org

Functional Group Frequency (cm⁻¹) Description
O-H 3444 Hydroxyl stretch
N-H 3177 Amide stretch
C=O (Quinazolinone) 1678 Amide carbonyl stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₁₀H₁₂N₂O), the molecular weight is 176.22 g/mol . nih.gov High-resolution mass spectrometry would detect the molecular ion peak (M⁺) at an m/z value very close to its exact mass (176.094963 Da). nih.gov

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for pyrazolidinone derivatives may include the loss of small molecules like CO, cleavage of the N-N bond, or fragmentation of the phenyl ring. Analysis of the fragments helps to confirm the connectivity of the atoms. For instance, in the mass spectrum of the related compound 4-methyl-2-(phenylazo)phenol, a molecular ion peak at m/z 212 is observed, along with fragments corresponding to the phenyl group (m/z 77) and the methyl-phenol moiety (m/z 107). nih.gov Similar fragmentation logic would apply to this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

Detailed Research Findings

Research into the crystal structures of pyrazolidinone derivatives reveals intricate details about their molecular geometry and packing in the solid state. These studies are crucial for understanding structure-activity relationships and for the rational design of new compounds with specific properties.

One such derivative that has been extensively studied is ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate . The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation. nih.gov The dihedral angle between the phenyl and pyrazolidine rings is minimal, and the side chain also lies close to the plane of the pyrazolidine ring. This planarity is largely attributed to the presence of intramolecular hydrogen bonds. In the crystal lattice, molecules form inversion dimers through pairwise N—H⋯O hydrogen bonds. These dimers are further organized into layers by C—H⋯O hydrogen bonds, which are then connected by weaker C—H⋯O interactions to form a three-dimensional network. nih.gov

Another derivative, 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) , has also been characterized using X-ray crystallography. mdpi.com The analysis of its crystal structure provides precise data on the bond lengths and angles of the pyrazoline ring and its substituents. In the solid state, the phenyl group attached to the dihydropyrazole ring is slightly twisted out of the ring's least-squares plane. In contrast, the phenyl group of the hydrazine (B178648) moiety is more significantly rotated. mdpi.com

The crystallographic data for these derivatives are summarized in the tables below, providing a quantitative basis for their structural description.

Interactive Data Tables

The following tables present the crystallographic data for two derivatives of this compound.

Table 1: Crystal Data and Structure Refinement for ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate nih.gov

ParameterValue
Empirical formulaC₁₄H₁₅N₃O₄
Formula weight289.29
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemTriclinic
Space groupP-1
a (Å)5.4984 (1)
b (Å)7.3585 (2)
c (Å)16.6265 (4)
α (°)91.3290 (9)
β (°)97.325 (1)
γ (°)99.562 (1)
Volume (ų)657.27 (3)
Z2
Density (calculated) (Mg/m³)1.460
Absorption coefficient (mm⁻¹)0.910
F(000)304

Table 2: Crystal Data for 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) mdpi.com

ParameterValue
Crystal systemTriclinic
Space groupP-1 (No. 2)

Note: Detailed unit cell parameters for Ampp-Ph were not provided in the reference.

The precise determination of the solid-state structures of these derivatives through X-ray crystallography provides a solid foundation for understanding their chemical and physical properties. The data on bond lengths, angles, and intermolecular interactions are invaluable for computational modeling and for predicting the behavior of related compounds.

Computational and Theoretical Studies on 4 Methyl 2 Phenylpyrazolidin 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure and a precise determination of the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

For 4-Methyl-2-phenylpyrazolidin-3-one, DFT calculations are used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically involve sophisticated basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy. researchgate.netresearchgate.net The optimized geometry reveals the spatial relationship between the pyrazolidinone ring, the phenyl group, and the methyl substituent.

Furthermore, DFT is employed to calculate electronic properties that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity to undergo chemical reactions. scirp.orgscirp.org

Table 1: Calculated Electronic Properties of Pyrazolidinone Derivatives

PropertyDescriptionTypical Calculated Values (eV)
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.-
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.-
HOMO-LUMO Gap (ΔE)Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability.-

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the most stable molecular conformation, molecules are dynamic entities that can adopt various shapes. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed understanding of its conformational flexibility. nih.gov

For this compound, MD simulations can reveal the different conformations accessible to the molecule by exploring its potential energy surface. This is particularly important for understanding the orientation of the phenyl group relative to the pyrazolidinone ring and the puckering of the five-membered ring. The simulations can identify low-energy conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical transformation. The results of such simulations can be used to determine the relative populations of different conformers at a given temperature. documentsdelivered.com

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of chemical reactions. For this compound, theoretical methods can be used to identify the most likely sites for electrophilic and nucleophilic attack, thereby predicting how the molecule will behave in the presence of various reagents.

Methods such as the analysis of the molecular electrostatic potential (MEP) and Fukui functions, derived from DFT calculations, are instrumental in this regard. scirp.orgscirp.org The MEP map provides a visual representation of the charge distribution on the molecule's surface, with electron-rich areas (negative potential) indicating sites susceptible to electrophilic attack and electron-poor areas (positive potential) indicating sites prone to nucleophilic attack. Fukui functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, thus identifying the most reactive centers. These predictive tools are invaluable for designing new synthetic routes and understanding reaction mechanisms. nih.gov

In-silico Investigations for Mechanistic Insights and Binding Energy Prediction

Beyond predicting reactivity, computational methods can be employed to elucidate the detailed mechanisms of chemical reactions and to predict the strength of interaction between a molecule and a binding partner. These in-silico investigations are critical in fields such as drug discovery and catalysis. nih.govnih.gov

For this compound, computational studies can be used to model its interaction with a biological target, such as an enzyme or receptor. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a protein. researchgate.net Following docking, more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, which provides a quantitative measure of the binding affinity. These calculations help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ispe.org

Calculation of Formation Energies for Reaction Intermediates and Products

Understanding the thermodynamics of a chemical reaction is crucial for predicting its feasibility and the position of the chemical equilibrium. Computational chemistry allows for the accurate calculation of the formation energies of reactants, intermediates, transition states, and products.

In the context of reactions involving this compound, DFT calculations can be used to determine the relative energies of all species along a proposed reaction pathway. osti.gov By calculating the formation energies, chemists can construct a detailed energy profile for the reaction. This profile reveals whether the reaction is exothermic or endothermic and provides the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is vital for optimizing reaction conditions and for understanding the factors that control the reaction rate and outcome.

Table 2: Hypothetical Calculated Formation Energies for a Reaction of this compound

SpeciesStateCalculated Formation Energy (kcal/mol)
This compoundReactant-
Reaction Intermediate 1Intermediate-
Transition State--
ProductProduct-

Advanced Applications in Organic Chemistry and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and the synthesis of novel and complex heterocyclic systems is a constant pursuit. inpressco.com 4-Methyl-2-phenylpyrazolidin-3-one and its parent structures are recognized as valuable heterocyclic building blocks. inpressco.comnih.gov The pyrazolidinone ring can be strategically modified or used as a starting point for constructing more elaborate molecular architectures.

Research has demonstrated that pyrazolidinone derivatives can be used to synthesize a variety of other heterocyclic systems. For instance, the reaction of acylpyrazolone derivatives with phenylhydrazine (B124118) yields new azomethine phenylhydrazones. researchgate.net Furthermore, related pyrazole (B372694) structures are used as precursors for creating biheterocyclic compounds, such as those combining 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) moieties. inpressco.com The synthesis often involves multi-step reactions where the initial pyrazolidinone structure is transformed through cyclization, condensation, or aminomethylation to produce compounds with diverse functionalities. inpressco.com These synthetic pathways highlight the role of the pyrazolidinone core as a robust and adaptable template for generating molecular diversity.

Industrial Applications: Utilization in Dyes and Other Industrial Chemicals

The structural characteristics of pyrazolidinone derivatives make them suitable for applications in the dye and chemical industries. Compounds with extensive conjugated systems, often found in dye molecules, are responsible for their color. The phenyl and pyrazolidinone groups in this compound contribute to a chromophoric system that can be extended or modified.

Quinoline-based dyes, which share structural similarities with the phenyl-heterocycle motif, are used for coloring leather, plastics, and paper. nih.gov Moreover, fused heterocyclic compounds based on quinazolinone, which can be conceptually related to the fusion of a phenyl ring and a nitrogen-containing heterocycle, have been investigated as fluorescent whiteners for textiles like polyester. semanticscholar.org These applications suggest the potential for pyrazolidinone derivatives to be employed in the formulation of specialty colorants and functional chemicals where specific photophysical properties are required.

Development of Chemosensors for Specific Ion Detection (e.g., Anion Sensing)

The development of chemosensors for the selective detection of ions is a critical area of analytical and environmental chemistry. Fluorescent chemosensors, in particular, offer high sensitivity for in vivo imaging and the measurement of analytes in solution. rsc.org Heterocyclic compounds, including those with pyrazole and pyrazolidinone frameworks, are instrumental in designing these sensors.

The nitrogen and oxygen atoms within the pyrazolidinone ring can act as binding sites for metal cations or anions. Research has shown that inorganic complexes featuring pyrazole moieties can be designed to selectively detect specific cations. For instance, a zinc-based complex with uncoordinated pyrazole arms demonstrates a significant increase in fluorescence upon binding with magnesium ions (Mg²⁺), attributed to an optimal cavity size for the ion. rsc.orgresearchgate.net This "snug-fit" model is a key principle in designing selective sensors. rsc.org Similarly, other pyrazole-containing systems and related structures have been developed for the detection of various ions, including:

Nitrite (NO₂⁻)

Mercury (Hg²⁺)

Cadmium (Cd²⁺)

Thorium (Th⁴⁺) and Vanadyl (VO²⁺)

These examples, while not all using this compound directly, illustrate the proven capability of the pyrazole scaffold in creating highly selective and sensitive chemosensors for a wide range of ionic species.

Corrosion Inhibition Studies on Metal Surfaces (e.g., Zinc) and Formation of Protective Organometallic Layers

Protecting metals from corrosion is a major industrial challenge, and organic corrosion inhibitors are a widely used solution. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are particularly effective because these heteroatoms can coordinate with metal surfaces, forming a protective film.

Studies on related pyrazolidine (B1218672) and pyrazole derivatives have confirmed their efficacy as corrosion inhibitors for metals like mild steel and carbon steel in acidic environments. researchgate.net The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This adsorption can be attributed to the interaction between the lone pair electrons of the nitrogen and oxygen atoms and the pi-electrons of the phenyl ring with the vacant orbitals of the metal atoms. researchgate.net This forms a barrier that shields the metal from the corrosive medium. researchgate.net Research on pyrazolidine-diones shows that inhibition efficiency increases with inhibitor concentration and that the molecules act as mixed-type inhibitors, impeding both anodic and cathodic reactions. researchgate.net The formation of this protective organometallic layer has been confirmed by surface analysis techniques like scanning electron microscopy (SEM).

Table 1: Research Findings on Pyrazole/Pyrazolidinone Corrosion Inhibitors
Inhibitor ClassMetalCorrosive MediumKey FindingsCitations
Pyrazolidine-dionesMild Steel1M H₂SO₄Act as mixed-type inhibitors; adsorption follows Langmuir isotherm. researchgate.net
Pyrazolone-sulfonamide hybridsCarbon Steel1 M HClForms a protective inhibitory layer on the metal surface.
Pyrazoline-sulfonamide hybridMild Steel1 M HCl & 3.5% NaClHigh inhibition efficiency (up to 95.4%); adsorption is an endothermic process.
Pyrazole derivativesC-steel1 M HClInhibition enhanced with increasing concentration; act as mixed-type inhibitors.

Application as Labels for Chromatographic Analysis of Carbohydrates

High-performance liquid chromatography (HPLC) is a powerful technique for analyzing complex mixtures, but many compounds, like carbohydrates, lack a chromophore and are difficult to detect with standard UV detectors. To overcome this, a labeling agent is used to derivatize the analyte, rendering it detectable.

A closely related compound, 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP), has been synthesized and successfully used as a pre-column derivatization reagent for the HPLC analysis of carbohydrates. In this method, monosaccharides are quantitatively converted into stable, labeled derivatives that can be readily separated and detected using HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS). The method has been applied to analyze the monosaccharide composition of natural polysaccharides, demonstrating good linearity and reproducibility. This application showcases the utility of the phenylpyrazolone scaffold in developing analytical reagents for biochemical analysis.

Use in Photo-chemical Processes

Photochemistry, which utilizes light to drive chemical reactions, is a field of growing importance in organic synthesis and green chemistry. The unique electronic structure of heterocyclic compounds makes them suitable candidates for photochemical transformations.

Studies on pyrazolidinone derivatives have shown that they can undergo oxidative reactions when irradiated in the presence of ketones. For example, irradiation of a pyrazolidinone in acetone (B3395972) can lead to oxidative dimerization, forming new, more complex structures. Other research into terarylenes containing a pyrazole fragment has explored UV-induced phototransformations, such as the contraction of a pyranone ring, while noting that other expected photoreactions like 6π-electrocyclization did not occur. Furthermore, photochemical methods are being developed for the synthesis of pyrazoline derivatives from tetrazoles in a process that is scalable and efficient. These studies indicate that the pyrazolidinone core is photo-chemically active and can be used to generate novel molecular structures through light-induced reactions.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 4-Methyl-2-phenylpyrazolidin-3-one

The synthesis of pyrazolidinone derivatives, including this compound, has traditionally relied on methods such as the cyclization of α,β-unsaturated carboxylic acid derivatives with hydrazines. researchgate.net However, the future of organic synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Future research will likely focus on:

Photocatalysis and Electrosynthesis: Visible-light photoredox catalysis is emerging as a powerful tool for constructing complex molecules under mild conditions. rsc.org Exploring the use of photocatalysts to mediate the formation of the pyrazolidinone ring or to functionalize the existing scaffold could provide access to novel derivatives that are otherwise difficult to synthesize. rsc.org These methods often avoid harsh reagents and high temperatures, aligning with the principles of green chemistry.

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more direct and less wasteful approach to molecular construction. acs.orgacs.org Developing catalytic systems, for instance, based on rhodium, that can selectively activate and functionalize the C-H bonds of the pyrazolidinone core or its substituents would enable the rapid synthesis of diverse analogues. acs.org This strategy minimizes the need for pre-functionalized starting materials, thus shortening synthetic sequences. acs.org

Flow Chemistry and Automation: The use of continuous flow reactors can enhance safety, reproducibility, and scalability of chemical reactions. Future synthetic routes towards this compound could be optimized for flow conditions, allowing for more precise control over reaction parameters and facilitating large-scale production.

Synthetic StrategyPotential AdvantagesRelevant Research Area
Visible-Light PhotocatalysisMild reaction conditions, high functional group tolerance, sustainability. rsc.orgGreen Chemistry, Radical Chemistry
C-H Bond Activation/FunctionalizationHigh atom economy, reduced synthetic steps, access to novel derivatives. acs.orgacs.orgOrganometallic Catalysis, Late-Stage Functionalization
Flow ChemistryImproved safety, scalability, and process control.Process Chemistry, Chemical Engineering

Elucidation of Undiscovered Reactivity Patterns and Transformation Pathways

While the basic reactivity of the pyrazolidinone core is understood, there remains significant potential for discovering new transformation pathways. The cyclic hydrazide structure offers multiple reactive sites, including the nitrogen and carbon atoms of the heterocyclic ring. researchgate.net

Key areas for future investigation include:

Asymmetric Catalysis: Developing enantioselective transformations of the pyrazolidinone ring is a crucial next step. This could involve catalytic asymmetric alkylations, arylations, or cycloadditions to create chiral derivatives with high stereochemical purity, which is of paramount importance for applications in medicinal chemistry.

Ring-Opening and Ring-Expansion Reactions: Investigating novel conditions for selective cleavage or rearrangement of the pyrazolidinone ring could lead to the synthesis of other valuable heterocyclic or acyclic structures. For example, controlled ring-opening could yield functionalized hydrazinopropanoic acid derivatives.

Multicomponent Reactions: Designing new multicomponent reactions (MCRs) that incorporate a pyrazolidinone precursor would enable the rapid assembly of complex molecular architectures in a single step. This approach is highly valued for its efficiency and for building molecular diversity.

Advanced Computational Modeling for Precise Structure-Function Relationship Predictions

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. eurasianjournals.comnih.gov For this compound and its analogues, advanced computational modeling can accelerate the discovery process.

Future directions in this area include:

Quantum Mechanical (QM) Calculations: Using methods like Density Functional Theory (DFT), researchers can gain detailed insights into the electronic structure, reactivity, and spectral properties of pyrazolidinone derivatives. eurasianjournals.com This can help in understanding and predicting their behavior in chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of pyrazolidinone derivatives, for example, their interaction with biological targets like enzymes or receptors. eurasianjournals.com This is crucial for understanding the molecular basis of their biological activity.

Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on existing experimental data, ML models can predict the properties and activities of new, unsynthesized pyrazolidinone derivatives. eurasianjournals.com This data-driven approach can significantly reduce the time and cost associated with drug discovery and materials development. nih.gov

Computational MethodApplication in Pyrazolidinone ResearchPredicted Outcomes
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity. eurasianjournals.comReaction mechanisms, spectroscopic properties.
Molecular Dynamics (MD)Simulation of interactions with biological macromolecules. eurasianjournals.comBinding modes, conformational changes.
Machine Learning (ML)High-throughput virtual screening and property prediction. eurasianjournals.comIdentification of lead compounds, optimization of properties.

Rational Design and Synthesis of Next-Generation Pyrazolidinone Derivatives with Tailored Properties

The principles of rational design, guided by computational modeling and a deep understanding of structure-activity relationships (SAR), will drive the development of new pyrazolidinone derivatives with specific, pre-defined functions. berkeley.edularvol.com

This involves:

Scaffold Decoration: Systematically modifying the this compound core by introducing a variety of functional groups at different positions. berkeley.edu This allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may enhance the desired biological activity or reduce unwanted side effects.

Hybrid Molecule Synthesis: Covalently linking the pyrazolidinone scaffold to other pharmacophores or functional moieties to create hybrid molecules with dual or enhanced activity. For example, creating C-glycosyl pyrazolidinone derivatives can improve pharmacological properties like biodistribution and stability. rsc.org

Exploration of New Application Avenues in Interdisciplinary Scientific Fields

While pyrazolidinones have been explored in certain areas, their full potential across different scientific disciplines remains largely untapped. Future research should aim to broaden their application scope.

Potential new avenues include:

Materials Science: The rigid heterocyclic structure and potential for electronic conjugation in some derivatives make pyrazolidinones interesting candidates for the development of novel organic electronic materials. This could include applications in organic light-emitting diodes (OLEDs), sensors, or as components in photoluminescent materials. nih.govmdpi.com

Agrochemicals: The biological activity of heterocyclic compounds is a cornerstone of the agrochemical industry. Screening pyrazolidinone libraries for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents.

Catalysis: Functionalized pyrazolidinones could be designed to act as ligands for metal catalysts or as organocatalysts themselves. Their defined stereochemistry and tunable electronic properties could be exploited to control the outcome of catalytic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.